molecular formula C13H11BrN2O2 B14210817 5-Amino-2-(2-bromoanilino)benzoic acid CAS No. 765288-59-3

5-Amino-2-(2-bromoanilino)benzoic acid

Cat. No.: B14210817
CAS No.: 765288-59-3
M. Wt: 307.14 g/mol
InChI Key: YAAXXVCWIGLCLC-UHFFFAOYSA-N
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Description

5-Amino-2-(2-bromoanilino)benzoic acid is an organic compound with the molecular formula C13H10BrNO2 It is a derivative of benzoic acid, featuring both an amino group and a bromoanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-bromoanilino)benzoic acid typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. Bromination is then performed to introduce the bromo group. The final step involves coupling the amino group with a bromoaniline derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and cost-effectiveness. The process may include the use of catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-bromoanilino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

5-Amino-2-(2-bromoanilino)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-bromoanilino)benzoic acid involves its interaction with specific molecular targets. The amino and bromo groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(2-bromoanilino)benzoic acid is unique due to the presence of both amino and bromoanilino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

765288-59-3

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

5-amino-2-(2-bromoanilino)benzoic acid

InChI

InChI=1S/C13H11BrN2O2/c14-10-3-1-2-4-12(10)16-11-6-5-8(15)7-9(11)13(17)18/h1-7,16H,15H2,(H,17,18)

InChI Key

YAAXXVCWIGLCLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)N)C(=O)O)Br

Origin of Product

United States

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